

# Thermochemical Profile of 2,2,7,7-Tetramethyloctane: A Technical Guide

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## Compound of Interest

Compound Name: 2,3,4,7-Tetramethyloctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2,7,7-tetramethyloctane (CAS No. 1071-31-4). Due to a scarcity of direct experimental measurements for this specific branched alkane, this document presents a combination of critically evaluated, calculated data and relevant experimental data for structurally similar compounds. Furthermore, it details the general experimental protocols employed for determining the thermochemical properties of long-chain alkanes, offering a foundational understanding for further research and application in fields such as chemical process design, drug development, and computational modeling.

## Core Thermochemical Data

The following tables summarize the key thermochemical properties of 2,2,7,7-tetramethyloctane. It is important to note that a significant portion of the available data is derived from computational methods.

Table 1: Calculated Thermochemical Properties of 2,2,7,7-Tetramethyloctane<sup>[1]</sup>

Property	Value	Unit	Method
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	55.84	kJ/mol	Joback Calculated Property
Enthalpy of Formation at Standard Conditions (gas) ( $\Delta_f H^\circ_{\text{gas}}$ )	-308.51	kJ/mol	Joback Calculated Property
Enthalpy of Fusion at Standard Conditions ( $\Delta_{\text{fus}} H^\circ$ )	12.01	kJ/mol	Joback Calculated Property
Enthalpy of Vaporization at Standard Conditions ( $\Delta_{\text{vap}} H^\circ$ )	39.71	kJ/mol	Joback Calculated Property
Octanol/Water Partition Coefficient ( $\log P_{\text{oct/wat}}$ )	4.639	-	Crippen Calculated Property

Table 2: Reaction Thermochemistry for 2,2,7,7-Tetramethyloctane[2]

Reaction	Enthalpy of Reaction ( $\Delta_r H^\circ$ )	Conditions	Solvent
Hydrogen + trans-2,2,7,7-Tetramethyl-4-octene = 2,2,7,7-Tetramethyloctane	$-26.90 \pm 0.06$ kcal/mol	liquid phase	Acetic acid
Hydrogen + cis-2,2,7,7-Tetramethyl-4-octene = 2,2,7,7-Tetramethyloctane	$-26.04 \pm 0.15$ kcal/mol	liquid phase	Acetic acid

# Experimental Protocols for Thermochemical Data Determination

While specific experimental data for 2,2,7,7-tetramethyloctane is limited, the following protocols describe the standard methodologies used for determining the thermochemical properties of long-chain alkanes. These methods are applicable for future experimental investigations of the target molecule.

## Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.

### Experimental Workflow: Bomb Calorimetry

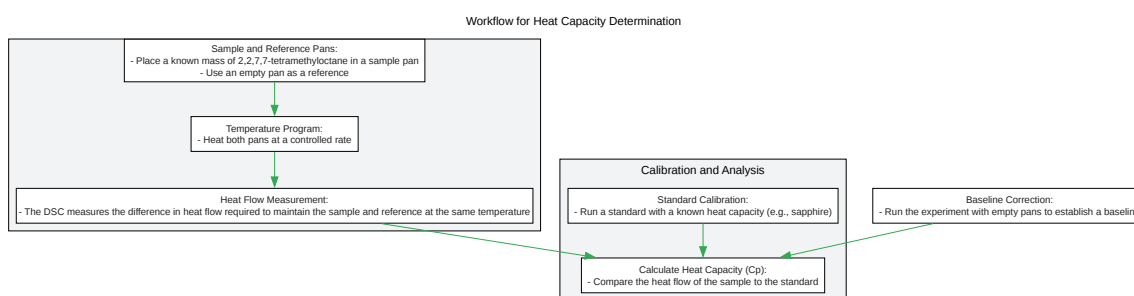
*Workflow for determining the enthalpy of formation using bomb calorimetry.*

#### Methodology:

- **Sample Preparation:** A precisely weighed sample of the alkane is placed in a crucible inside a high-pressure vessel known as a "bomb."
- **Pressurization and Assembly:** The bomb is filled with pure oxygen under pressure to ensure complete combustion. It is then submerged in a known quantity of water within an insulated container (the calorimeter).
- **Ignition and Temperature Measurement:** The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature increase. This temperature change is meticulously recorded.
- **Calculation of Enthalpy of Combustion:** The heat capacity of the calorimeter is predetermined by combusting a substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature rise.
- **Calculation of Enthalpy of Formation:** Using Hess's Law, the standard enthalpy of formation of the alkane is calculated from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

# Determination of Heat Capacity

## Experimental Workflow: Differential Scanning Calorimetry (DSC)



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*Workflow for determining heat capacity using Differential Scanning Calorimetry.*

### Methodology:

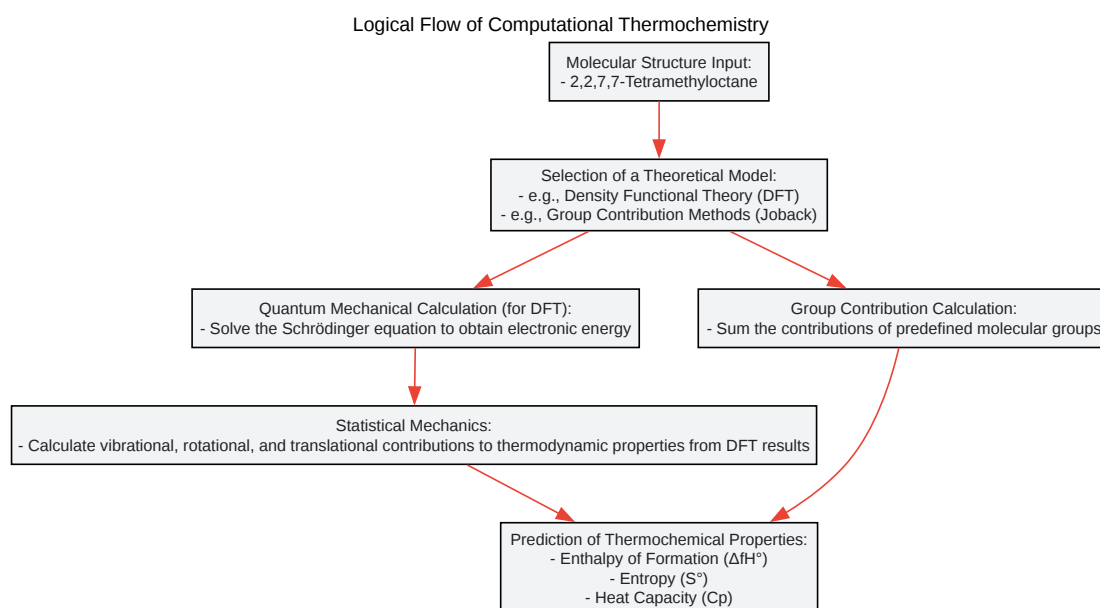
- **Sample Preparation:** A small, accurately weighed sample of the liquid alkane is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).

- **Heat Flow Measurement:** The instrument measures the difference in heat flow between the sample and the reference required to maintain them at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
- **Calibration and Calculation:** The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire. The heat capacity of the sample is then determined by comparing its heat flow signal to that of the standard.

## Computational Approaches

In the absence of extensive experimental data, computational chemistry provides valuable estimates of thermochemical properties.

Logical Relationship: Computational Thermochemistry



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*Logical flow for the computational prediction of thermochemical properties.*

Group contribution methods, such as the Joback method, estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. More advanced methods, like Density Functional Theory (DFT), solve the electronic structure of the molecule to provide more accurate predictions of its thermodynamic properties.

## Conclusion

This technical guide has synthesized the available thermochemical data for 2,2,7,7-tetramethyloctane and outlined the standard experimental and computational methodologies for the determination of these properties. While a reliance on calculated data is currently necessary, this document provides a robust framework for researchers and professionals to understand the thermochemical profile of this compound and to design future experimental work to obtain more precise data. The provided workflows and diagrams offer a clear visual representation of the processes involved in generating thermochemical data, aiding in the planning and execution of further studies in this area.

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## References

- 1. Chain length dependence of the thermodynamic properties of linear and cyclic alkanes and polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docbrown.info [docbrown.info]
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